Cas no 1352510-53-2 (1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane)

1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane is a specialized heterocyclic compound featuring a pyrrolidine core linked to a pyridine moiety via a tosyl-protected nitrogen, further extended by an azepane ring. This structure offers versatility in synthetic applications, particularly in medicinal chemistry, where its rigid yet flexible framework can serve as a scaffold for designing bioactive molecules. The tosyl group enhances stability during synthetic manipulations, while the azepane ring contributes to conformational diversity. Its well-defined stereochemistry and functional group compatibility make it valuable for constructing complex pharmacophores or intermediates in drug discovery. The compound’s modular design allows for further derivatization, supporting research in targeted therapeutic development.
1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane structure
1352510-53-2 structure
商品名:1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane
CAS番号:1352510-53-2
MF:C22H29N3O2S
メガワット:399.549564123154
CID:4916017

1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane 化学的及び物理的性質

名前と識別子

    • 1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane
    • 1-{5-[1-(Toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-azepane
    • インチ: 1S/C22H29N3O2S/c1-18-8-11-20(12-9-18)28(26,27)25-16-6-7-21(25)19-10-13-22(23-17-19)24-14-4-2-3-5-15-24/h8-13,17,21H,2-7,14-16H2,1H3
    • InChIKey: RWGIUUWKZFWEQC-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(C)=CC=1)(N1CCCC1C1C=NC(=CC=1)N1CCCCCC1)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 589
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 61.9

1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM292244-1g
1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane
1352510-53-2 97%
1g
$*** 2023-04-03
Chemenu
CM292244-1g
1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane
1352510-53-2 97%
1g
$650 2021-06-09

1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane 関連文献

1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepaneに関する追加情報

Introduction to 1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane and Its Significance in Modern Chemical Research

1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane, identified by its CAS number 1352510-53-2, is a compound of considerable interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule, featuring a complex arrangement of nitrogen-containing rings, has garnered attention due to its potential applications in drug discovery and molecular pharmacology. The compound's unique structural framework, combining a pyridine ring with a tosylated pyrrolidine moiety linked to an azepane core, positions it as a promising candidate for further exploration in synthetic chemistry and biological activity studies.

The azepane scaffold, a seven-membered saturated heterocycle, is known for its structural versatility and biological relevance. It is frequently incorporated into pharmacophores due to its ability to mimic the conformational flexibility of natural amino acid side chains, thereby facilitating interactions with biological targets. In the context of 1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane, the presence of the tosylated pyrrolidine group introduces additional functionalization possibilities, enhancing the compound's reactivity and utility in synthetic transformations.

Recent advancements in chemical biology have highlighted the importance of multicomponent reactions (MCRs) and transition-metal-catalyzed cross-coupling reactions in the construction of complex molecular architectures. The synthesis of 1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane exemplifies these methodologies, where strategic use of palladium or copper catalysts can facilitate the formation of carbon-carbon bonds between the pyridine and pyrrolidine units. Such synthetic approaches not only streamline the preparation of the compound but also allow for rapid diversification of its structural analogs, enabling high-throughput screening for biological activity.

The tosyl group (Ts), commonly employed as a protecting group or leaving group in organic synthesis, plays a pivotal role in modulating the reactivity of 1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane. Its presence can influence nucleophilic substitution reactions, making it possible to derivatize the compound further for specific applications. For instance, deprotection under mild acidic or basic conditions can generate reactive intermediates that are useful in subsequent functionalization steps. This adaptability underscores the compound's potential as a building block in medicinal chemistry.

In the realm of drug discovery, 1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane has been investigated for its interaction with various biological targets. The pyridine and pyrrolidine moieties are particularly relevant, as they are frequently found in bioactive molecules targeting enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory activity against enzymes such as kinases or phosphodiesterases, which are implicated in diseases ranging from cancer to inflammatory disorders. The azepane ring further contributes to ligand binding affinity by providing a hydrophobic pocket that can complement the binding surfaces of protein targets.

The integration of computational chemistry techniques has significantly accelerated the process of identifying promising drug candidates like 1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane. Molecular docking simulations can predict how this compound might interact with specific protein receptors, providing insights into its binding affinity and mode of action. Additionally, quantum mechanical calculations can elucidate electronic structures and reaction mechanisms, aiding in the design of optimized synthetic routes. These computational tools are indispensable in modern pharmaceutical research, enabling researchers to make data-driven decisions about structure modification and lead optimization.

The role of small-molecule probes cannot be overstated in understanding biological processes at a molecular level. Compounds like 1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane serve as valuable tools for investigating enzyme function, receptor signaling pathways, and cellular responses to therapeutic intervention. By designing molecules that selectively modulate specific biological activities, researchers can gain insights into disease mechanisms and develop targeted therapies. The versatility of this compound lies in its ability to be modified at multiple positions, allowing for fine-tuning of its pharmacological properties.

Future directions in the study of 1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane may include exploring its potential as an intermediate in peptidomimetic synthesis or as a component in libraries designed for fragment-based drug discovery. The combination of heterocyclic scaffolds with functionalized side chains offers a rich chemical space for innovation. As synthetic methodologies continue to evolve, new opportunities will arise for constructing more complex derivatives with enhanced biological activity and improved pharmacokinetic profiles.

In conclusion, 1-(5-(1-Tosylpyrrolidin-2-yi]pyridini]azzepaine (CAS no 13525i0-i53-i2) represents a fascinating subject of study due to its structural complexity and potential therapeutic applications. Its synthesis highlights modern advances in organic chemistry, while its biological profile suggests utility as a tool or lead compound in pharmaceutical research. As scientists continue to unravel the intricacies of molecular interactions, this compoiind is poised to contribute significantly to our understanding o[ disease processes and the development o[ novel therapeutic agents.

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